2-Methoxypentanal

Catalog No.
S12783107
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxypentanal

Product Name

2-Methoxypentanal

IUPAC Name

2-methoxypentanal

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-6(5-7)8-2/h5-6H,3-4H2,1-2H3

InChI Key

SSLGGSKKCVXQHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)OC

2-Methoxypentanal, also known as 2-methoxy-3-pentanal, is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2. It features a methoxy group (OCH3-OCH_3) attached to the second carbon of a pentanal chain, which is a five-carbon aldehyde. The structural formula can be represented as COC(C)CCC=OCOC(C)CCC=O, indicating the presence of both an aldehyde and an ether functional group within the molecule. The compound has a molecular weight of approximately 116.16 g/mol and is classified as a saturated aldehyde due to its single bonds and terminal carbonyl group.

Typical for aldehydes and ethers:

  • Oxidation Reactions: As an aldehyde, it can be oxidized to form carboxylic acids. For example, using potassium permanganate or chromium trioxide as oxidizing agents:
    2 Methoxypentanal+[O]2 Methoxyvaleric acid\text{2 Methoxypentanal}+[O]\rightarrow \text{2 Methoxyvaleric acid}
  • Reduction Reactions: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride:
    2 Methoxypentanal+LiAlH42 Methoxy 1 pentanol\text{2 Methoxypentanal}+\text{LiAlH}_4\rightarrow \text{2 Methoxy 1 pentanol}
  • Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones under basic conditions to form β-hydroxy aldehydes or ketones.

Synthesis of 2-methoxypentanal can be achieved through several methods:

  • Alkylation of Aldehydes: Starting from pentanal, a methoxy group can be introduced via nucleophilic substitution reactions using methanol in the presence of acid catalysts.
  • Grignard Reaction: Reacting magnesium metal with bromomethane followed by reaction with pentanal can yield 2-methoxypentanal after hydrolysis.
  • Direct Methoxylation: Using methanol and a strong acid catalyst, pentanal can be directly methoxylated.

2-Methoxypentanal has potential applications in various fields:

  • Flavoring and Fragrance Industry: Its pleasant aroma makes it suitable for use in flavoring agents and perfumes.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research: Due to its unique structure, it may be used in studies exploring the reactivity of aldehydes and ethers.

Interaction studies involving 2-methoxypentanal primarily focus on its reactivity with other chemical species. Its aldehyde functionality allows it to engage in nucleophilic addition reactions with amines, alcohols, and other nucleophiles. Additionally, studies on its interaction with biological macromolecules could reveal insights into its potential pharmacological effects.

Several compounds share structural similarities with 2-methoxypentanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-MethoxypentanalC6H12O2Methoxy group at the third carbon
PentanalC5H10OSimple five-carbon aldehyde
4-MethoxypentanalC6H12O2Methoxy group at the fourth carbon
(3S)-3-MethoxypentanalC6H12O2Stereoisomerism affecting reactivity

Uniqueness of 2-Methoxypentanal

The uniqueness of 2-methoxypentanal lies in its specific positioning of the methoxy group at the second carbon, which influences its chemical reactivity and biological properties compared to its isomers and related compounds. This structural feature may enhance its solubility and alter its interaction dynamics in various chemical environments.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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